RU 58668
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Overview
Description
RU58668 is a pure antiestrogen compound known for its ability to downregulate estrogen receptor expression. It is chemically identified as (11β,17β)-11-[4-[5-(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxyphenylestra-1,3,5(10)-triene-3,17-diol . This compound has shown potent antiproliferative activity in vitro and has been used in various scientific research applications, particularly in the field of breast cancer research .
Mechanism of Action
Target of Action
RU 58668, also known as Estra-1,3,5(10)-triene-3,17-diol, is a steroidal antiestrogen . Its primary target is the Estrogen Receptor (ER) . The ER plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound acts as a pure antiestrogen . It downregulates estrogen receptor expression . This means that it reduces the number of estrogen receptors, thereby decreasing the cell’s sensitivity to estrogen .
Biochemical Pathways
By downregulating the estrogen receptor, this compound can disrupt the normal functioning of these pathways, leading to changes in gene expression and cellular behavior .
Pharmacokinetics
Like other steroidal antiestrogens, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
This compound displays potent antiproliferative activity in vitro . Specifically, it has been shown to inhibit the growth of MCF-7 cells, a commonly used model for estrogen receptor-positive breast cancer . Furthermore, it causes long-term regression of tamoxifen-resistant MCF-7 xenografts in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the pH of the environment, and the presence of binding proteins can all affect the activity of this compound . .
Biochemical Analysis
Biochemical Properties
RU 58668 interacts with estrogen receptors, displaying potent antiproliferative activity in vitro . It downregulates estrogen receptor expression, with an IC50 value of 0.04 nM . The compound has been encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly (ethylene glycol) (PEG) chains .
Cellular Effects
This compound has shown to have profound effects on various types of cells. It has been reported to be a potent antiproliferative agent on MCF-7 cells stimulated by estradiol, or by exogenous or endogenous growth factors . It also inhibited the growth of the insulin-stimulated T47D cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves downregulation of estrogen receptor expression . It displays potent antiproliferative activity in vitro and causes long term regression of tamoxifen-resistant MCF-7 xenografts in vivo .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies where it was encapsulated within nanospheres and nanocapsules . The release of this compound from these nanospheres in vitro was reduced as compared with the dissolution profile of free this compound in a serum-containing medium .
Dosage Effects in Animal Models
In animal models, this compound has shown to cause long term regression of tamoxifen-resistant MCF-7 xenografts . Specific dosage effects in animal models have not been extensively reported in the literature.
Transport and Distribution
This compound has been encapsulated within nanospheres and nanocapsules for transport and distribution within cells and tissues . The influence of their physicochemical properties on drug release in vitro and their susceptibility to opsonization were evaluated .
Subcellular Localization
The subcellular localization of this compound has been observed to shift in a specific time- and dose-dependent manner . It has been reported to induce a protein synthesis-dependent clustering of the estrogen receptor in the cytoplasm, with the receptor appearing as speckled fluorescent clusters mainly located in the perinuclear region of the cytoplasm .
Preparation Methods
RU58668 can be synthesized through a series of chemical reactions involving the modification of 17β-estradiol. The compound can also be encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly(ethylene glycol) chains . This encapsulation method helps in controlling the release kinetics and improving the bioavailability of the compound .
Chemical Reactions Analysis
RU58668 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: RU58668 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RU58668 has been extensively studied for its scientific research applications, including:
Comparison with Similar Compounds
RU58668 is unique in its ability to downregulate estrogen receptor expression with high potency. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator that is commonly used in the treatment of breast cancer.
Fulvestrant: A pure antiestrogen that also downregulates estrogen receptor expression.
Endoxifen: A metabolite of tamoxifen that has been used as a replacement for RU58668 in some studies due to its similar antiestrogenic properties.
RU58668 stands out due to its high potency and ability to induce long-term regression of tamoxifen-resistant tumors .
Properties
CAS No. |
151555-47-4 |
---|---|
Molecular Formula |
C34H43F5O5S |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
(8S,9R,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1 |
InChI Key |
SDCUWFRXMLQNCS-JGNCIJAKSA-N |
Isomeric SMILES |
C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11beta-(4-(5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyloxy)phenyl)-estra-1,3,5(10)-triene,3,17beta-diol Estra-1,3,5(10)-triene-3,17-diol, 11-(4-((5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyl)oxy)phenyl)-, (11beta,17beta)- RU 58 668 RU 58668 RU-58668 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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